

2-chloro-N-cyclopentylacetamide molecular weight and formula

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Compound of Interest

Compound Name: 2-chloro-N-cyclopentylacetamide

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An In-depth Technical Guide to **2-Chloro-N-cyclopentylacetamide**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-chloro-N-cyclopentylacetamide**, a versatile chemical intermediate and potential bioactive molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis protocols, characteristic reactivity, and its applications in medicinal chemistry and beyond.

Core Molecular Profile

2-Chloro-N-cyclopentylacetamide is a secondary amide characterized by a cyclopentyl group attached to the amide nitrogen and a reactive chloroacetyl moiety. This structure serves as a valuable scaffold in organic synthesis and is of interest for its potential biological activities.

The fundamental physicochemical properties are summarized below for quick reference.

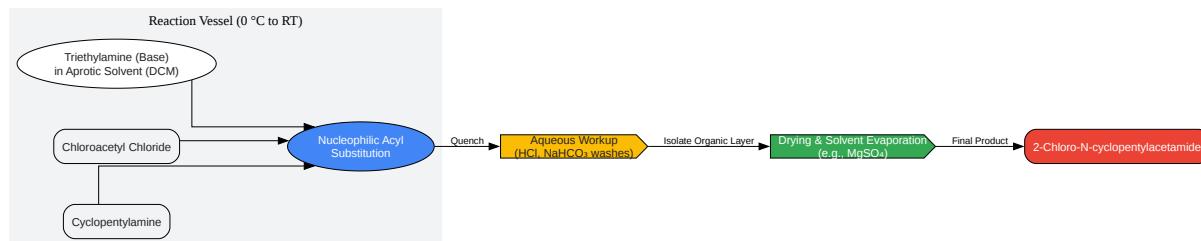
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ ClNO	[1]
Molecular Weight	161.63 g/mol	[1]
IUPAC Name	2-chloro-N-cyclopentylacetamide	[1]
CAS Number	125674-23-9	[1]
Appearance	Light brown crystalline solid	[2]
Melting Point	80 - 84 °C (176 - 183.2 °F)	[2]

Synthesis and Characterization

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the nucleophilic acyl substitution of a primary or secondary amine onto a chloroacetyl halide.[\[3\]](#)

Synthetic Principle: Acylation of Cyclopentylamine

The most direct and common route to synthesize **2-chloro-N-cyclopentylacetamide** is the reaction between cyclopentylamine and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This addition is followed by the elimination of a chloride ion. A key consideration is the concurrent formation of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA), is critical to scavenge the HCl and drive the reaction to completion.[\[4\]](#)



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Caption: General workflow for the synthesis of **2-chloro-N-cyclopentylacetamide**.

Detailed Experimental Protocol

This protocol is a robust, self-validating methodology adapted from standard procedures for similar acylation reactions.[\[4\]](#)[\[5\]](#)

Materials:

- Cyclopentylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)

- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Controlling Exothermicity: Cool the mixture to 0 °C in an ice-water bath with continuous stirring. The low temperature is crucial to manage the highly exothermic nature of the acylation reaction and prevent side product formation.[4]
- Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cyclopentylamine starting material.
- Workup & Purification:
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted amine), saturated NaHCO_3 solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).
 - Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Final Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate).

Analytical Characterization

While specific experimental spectra for this exact compound are not readily available in public databases, its structure allows for reliable prediction of key analytical features based on data from closely related analogs.[\[5\]](#)[\[6\]](#)

- ^1H NMR: The proton spectrum is expected to show characteristic signals: a singlet for the two protons of the Cl-CH₂ group (around δ 4.0-4.2 ppm, similar to the 4.02 ppm seen for the analogous cyclohexyl compound[\[5\]](#)), a multiplet for the N-CH proton of the cyclopentyl ring, and a series of multiplets for the remaining cyclopentyl methylene protons. A broad singlet corresponding to the N-H proton will also be present, typically downfield.
- ^{13}C NMR: The carbon spectrum should display a signal for the carbonyl carbon (C=O) around 165-170 ppm, a signal for the chlorinated carbon (Cl-CH₂) around 40-45 ppm, and distinct signals for the carbons of the cyclopentyl ring.
- IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm^{-1}), the amide C=O stretch (a strong band around 1650-1680 cm^{-1}), and the C-Cl stretch in the fingerprint region (typically 700-800 cm^{-1}).[\[7\]](#)
- Mass Spectrometry: The mass spectrum (electron ionization) will show a molecular ion peak (M^+). A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ peaks in an approximate 3:1 ratio) will be a definitive feature.[\[1\]](#)

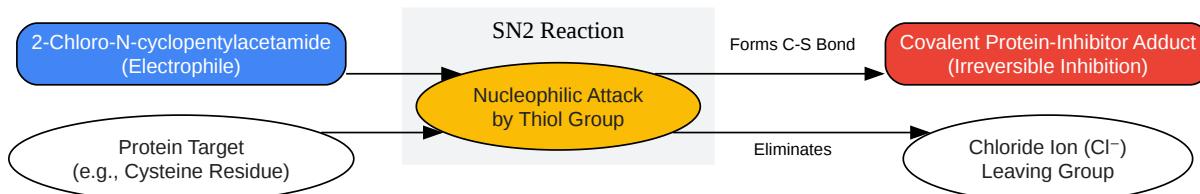
Chemical Reactivity and Applications

The utility of **2-chloro-N-cyclopentylacetamide** stems from the reactivity of its α -chloroacetamide functional group.

The Chloroacetamide "Warhead"

In medicinal chemistry and drug discovery, the chloroacetamide moiety is classified as a mild electrophile, or "warhead."[\[8\]](#) It can react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine, to form a stable, covalent bond.[\[9\]](#)[\[10\]](#) This irreversible binding can lead to potent and sustained inhibition of target proteins. While generally more

reactive than other common covalent modifiers like acrylamides, chloroacetamides can still achieve selectivity in biological systems.[8][9]



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Caption: Mechanism of covalent inhibition by a chloroacetamide warhead.

Applications in Research and Development

- **Antimicrobial Agents:** N-substituted chloroacetamides are widely investigated for their biological activities. Analogs such as 2-chloro-N-phenylacetamide have demonstrated potent antifungal and antibiofilm activity against clinically relevant pathogens like *Candida albicans*, *Candida parapsilosis*, and *Aspergillus niger*.[11][12][13][14][15] The presence of the chlorine atom is often crucial for this enhanced antimicrobial effect.[16] This suggests that **2-chloro-N-cyclopentylacetamide** could be a valuable candidate for screening in antifungal drug discovery programs.
- **Herbicides:** The chloroacetamide class of compounds, which includes commercial herbicides like alachlor and metolachlor, is known for its herbicidal activity.[17] These compounds typically act by inhibiting the synthesis of very long-chain fatty acids in susceptible plants.
- **Synthetic Intermediates:** The high reactivity of the C-Cl bond makes **2-chloro-N-cyclopentylacetamide** a versatile intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward route to a diverse range of more complex molecules for pharmaceutical and materials science research.[18]

Safety and Handling

Based on GHS classifications for the compound and data for related chloroacetamides, **2-chloro-N-cyclopentylacetamide** should be handled with care.

- **Hazards:** The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.^[1] It is also labeled as a skin and eye irritant.
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
- **Handling:** Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.

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